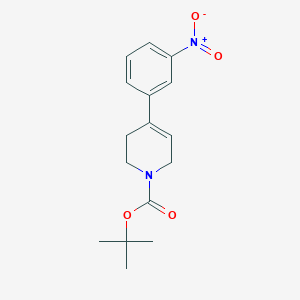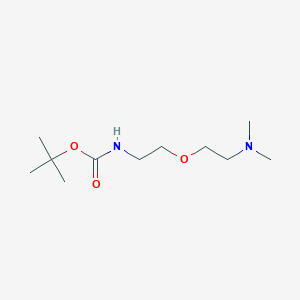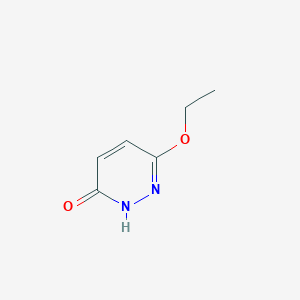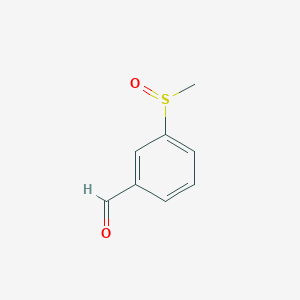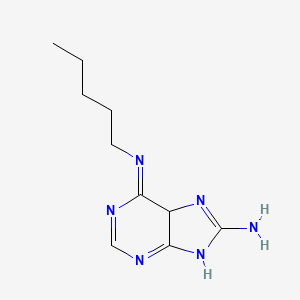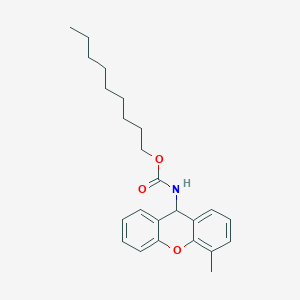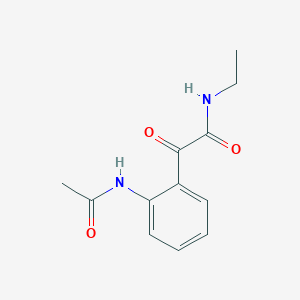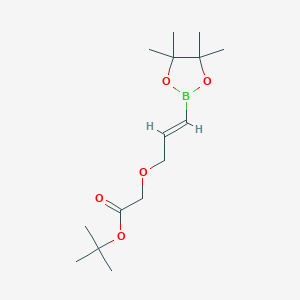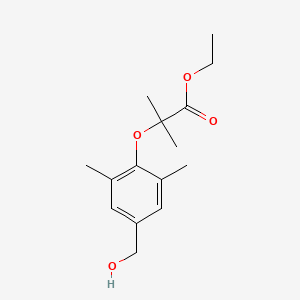
Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group substituted with hydroxymethyl and dimethyl groups, attached to an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoic acid with ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(4-(Carboxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-(Hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanol.
Substitution: Various substituted phenoxy esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenoxy acid, which can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate: Lacks the hydroxymethyl and dimethyl substitutions, resulting in different chemical properties and reactivity.
Methyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenoxy ring, which impart distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H22O4 |
|---|---|
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
ethyl 2-[4-(hydroxymethyl)-2,6-dimethylphenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H22O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-8,16H,6,9H2,1-5H3 |
Clé InChI |
XGMKQIFJIOOSTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)

![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
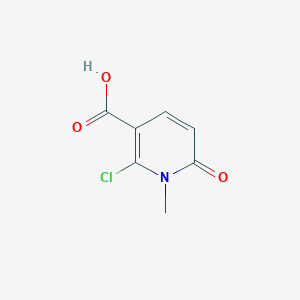
![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)
